Home > Products > Screening Compounds P42069 > 5-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid
5-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid - 394239-95-3

5-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid

Catalog Number: EVT-2884999
CAS Number: 394239-95-3
Molecular Formula: C30H25Br2N3O3
Molecular Weight: 635.356
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-(3-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a novel organic compound belonging to the pyrazoline class of heterocyclic compounds. [] Pyrazolines are known for their diverse biological activities, including anticancer, antifungal, antibacterial, antidepressant, and anti-inflammatory properties. [] This specific compound has gained significant attention in scientific research for its potent and selective antagonism of NMDA receptors containing GluN2C or GluN2D subunits. [] It is a valuable tool for investigating the role of these specific NMDA receptor subtypes in various physiological and pathological processes.

4-(5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid (DQP-1105)

Compound Description: This compound, named DQP-1105, is a novel N-methyl-D-aspartate (NMDA) receptor antagonist. It exhibits high selectivity for NMDA receptors containing GluN2C or GluN2D subunits compared to those with GluN2A or GluN2B subunits. DQP-1105 acts as a noncompetitive inhibitor, demonstrating voltage-independent inhibition that cannot be overcome by increased concentrations of the co-agonists glutamate or glycine. Studies indicate that it inhibits a pregating step without affecting the stability of the open pore conformation, suggesting a unique mechanism of action.

1-[3-(2-Methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-propane-1-one (3)

Compound Description: This novel compound is synthesized via the cyclocondensation of (E)-1-(2-methyl-4-phenylquinolin-3-yl)-3-phenylprop-2-en-1-one and hydrazine hydrate in propionic acid. Its structure has been confirmed through elemental analysis and spectral data, including IR, 1H-NMR, 13C-NMR, and MS.

Overview

5-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a complex organic compound that belongs to a class of heterocyclic compounds. It exhibits potential biological activity, making it a subject of interest in medicinal chemistry. This compound is characterized by its intricate molecular structure, which incorporates various functional groups that may contribute to its pharmacological properties.

Source

The compound is synthesized through multi-step chemical reactions involving starting materials that include bromo-substituted phenyl and quinoline derivatives. The synthesis pathways often utilize techniques such as refluxing and chromatography for purification. The specific synthesis methods and their efficiencies can vary based on the experimental conditions used.

Classification

This compound can be classified as a quinoline derivative due to the presence of the quinoline ring system. Additionally, it contains a pyrazole moiety and a pentanoic acid derivative, which further categorizes it among compounds with potential anti-inflammatory and anticancer properties.

Synthesis Analysis

Methods

The synthesis of 5-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid typically involves several key steps:

  1. Formation of the Quinoline Core: The initial step often involves the synthesis of the quinoline structure through cyclization reactions involving substituted anilines and appropriate carbonyl compounds.
  2. Introduction of the Pyrazole Ring: The pyrazole ring is introduced via condensation reactions between hydrazines and carbonyl compounds derived from the quinoline synthesis.
  3. Functionalization: Bromination and other functional group modifications are performed to introduce the bromo substituents on the phenyl rings.
  4. Final Coupling: The final step involves coupling the synthesized quinoline-pyrazole intermediate with pentanoic acid derivatives to form the target compound.

Technical Details

The synthetic routes are optimized based on yield and purity, typically yielding significant quantities of the desired product (often above 70% in well-controlled experiments) . Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Data

The molecular formula for this compound is C31H30Br2N4O2C_{31}H_{30}Br_{2}N_{4}O_{2}, with a molecular weight of approximately 650.40 g/mol . The compound features multiple chiral centers, contributing to its stereochemistry.

Chemical Reactions Analysis

Reactions

The compound may undergo various chemical reactions typical for organic molecules containing functional groups such as carboxylic acids, amines, and halogens:

  1. Esterification: Reaction with alcohols to form esters.
  2. Nucleophilic Substitution: Halogen atoms can be substituted by nucleophiles under basic or acidic conditions.
  3. Reduction: Possible reduction of ketone or aldehyde functionalities present in the structure.

Technical Details

These reactions can be facilitated under controlled conditions using catalysts or specific solvents to enhance yield and selectivity .

Mechanism of Action

Process

The mechanism of action for this compound is primarily related to its interaction with biological targets such as enzymes or receptors involved in cellular signaling pathways. It may act as an inhibitor or modulator, particularly in pathways associated with inflammation or cancer cell proliferation.

Data

Studies have shown that compounds with similar structures exhibit noncompetitive inhibition against certain targets, suggesting that this compound may also possess similar pharmacological activities .

Physical and Chemical Properties Analysis

Physical Properties

The compound is expected to be a solid at room temperature with a melting point that typically ranges between 100–200 °C based on similar compounds in literature .

Chemical Properties

It exhibits solubility in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water due to its hydrophobic regions.

Relevant Data or Analyses

Thermal stability studies indicate that compounds with similar structures do not decompose below 200 °C, making them suitable for various applications .

Applications

Scientific Uses

5-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new anti-inflammatory or anticancer agents.
  2. Biochemical Research: To study enzyme inhibition mechanisms in cellular pathways.
  3. Pharmaceutical Development: As part of drug discovery programs targeting specific diseases linked to inflammation or tumor growth.

Properties

CAS Number

394239-95-3

Product Name

5-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid

IUPAC Name

5-[5-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid

Molecular Formula

C30H25Br2N3O3

Molecular Weight

635.356

InChI

InChI=1S/C30H25Br2N3O3/c1-18-29(30(20-6-3-2-4-7-20)23-16-22(32)14-15-24(23)33-18)25-17-26(19-10-12-21(31)13-11-19)35(34-25)27(36)8-5-9-28(37)38/h2-4,6-7,10-16,26H,5,8-9,17H2,1H3,(H,37,38)

InChI Key

SFBDVSIGLPZLCQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=C(C=C5)Br)C(=O)CCCC(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.